1,3-Bis-(4-methoxy benzoyl)benzene

Descripción

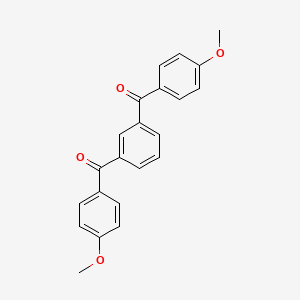

1,3-Bis-(4-methoxy benzoyl)benzene (CAS 6315-79-3) is a symmetrical aromatic compound featuring two 4-methoxybenzoyl groups attached to a central benzene ring at the 1,3-positions. Its molecular formula is C₂₂H₁₈O₄, with a molecular weight of 346.38 g/mol. The compound is characterized by its rigid, planar structure due to the conjugation of the benzoyl groups and the methoxy substituents, which donate electron density to the aromatic system via resonance .

Propiedades

Número CAS |

7477-29-4 |

|---|---|

Fórmula molecular |

C22H18O4 |

Peso molecular |

346.4 g/mol |

Nombre IUPAC |

[3-(4-methoxybenzoyl)phenyl]-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C22H18O4/c1-25-19-10-6-15(7-11-19)21(23)17-4-3-5-18(14-17)22(24)16-8-12-20(26-2)13-9-16/h3-14H,1-2H3 |

Clave InChI |

XJFSZOOMKOVVLD-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 1,3-Bis-(4-methoxy benzoyl)benzene with analogs differing in substituents, electronic effects, and applications.

1,3-Bis(4-fluorobenzoyl)benzene

- Structural Difference : Fluorine atoms replace methoxy groups at the para positions of the benzoyl rings.

- Electronic Effects : Fluorine is electron-withdrawing (-I effect), reducing electron density on the aromatic rings compared to the electron-donating methoxy groups (-OCH₃) in the parent compound. This difference impacts reactivity in electrophilic substitution reactions and charge-transfer interactions .

- Thermal Stability : Fluorinated analogs generally exhibit higher thermal stability due to stronger C-F bonds. However, methoxy-substituted derivatives may decompose more readily under oxidative conditions due to the labile OCH₃ group .

- Applications : Fluorinated derivatives are preferred in pharmaceutical intermediates for their metabolic stability, whereas methoxy-substituted compounds are more common in materials science for their mesogenic properties .

Benzoyl Peroxide Derivatives

- Functional Groups : Benzoyl peroxide (BPO) contains two benzoyl groups linked by a peroxide bridge, unlike the ether-linked structure of this compound.

- Reactivity : The p,p'-dimethoxy derivative of BPO shows reduced activation energy (ΔE↓ by 1.0–1.5 kcal/mol) for thermolysis compared to unsubstituted BPO, analogous to how methoxy groups in this compound may enhance susceptibility to thermal degradation .

- Safety: BPO decomposes into benzene, a carcinogen, under specific conditions. While this compound lacks a peroxide group, its benzoyl moieties warrant stability testing to rule out analogous decomposition pathways .

1,3-Bis-(4-hydroxybenzoyl)benzene

- Substituent Effects : Hydroxyl (-OH) groups replace methoxy (-OCH₃), increasing hydrogen-bonding capacity and acidity (pKa ~10 for -OH vs. inert -OCH₃).

- Solubility : The hydroxylated derivative is more polar and water-soluble, whereas the methoxy analog is lipophilic, favoring organic solvents like chloroform or DMSO .

- Biological Activity : Hydroxybenzoyl compounds (e.g., veronicoside) exhibit antioxidant properties, but methoxy substitution may reduce bioavailability due to increased hydrophobicity .

Asymmetric Bent-Core Liquid Crystals

- Core Structure : Compounds based on 1,3-bis-(4′-hydroxyphenylazo)benzene () share a bent-core design but incorporate azo (-N=N-) groups instead of benzoyl units.

- Mesogenic Behavior : Methoxybenzoyl esters (e.g., those derived from 4-methoxybenzoic acid) enhance liquid crystalline phase stability by promoting molecular rigidity and dipole alignment. In contrast, azo-based cores exhibit photosensitivity, limiting their utility in optoelectronic devices .

Data Table: Key Properties of this compound and Analogs

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|

| This compound | -OCH₃ | 346.38 | High thermal stability, lipophilic, planar structure | Liquid crystals, polymer synthesis |

| 1,3-Bis(4-fluorobenzoyl)benzene | -F | 322.30 | Electron-deficient, thermally stable | Pharmaceutical intermediates |

| Benzoyl peroxide (p,p'-dimethoxy) | -OCH₃ (peroxide) | 318.28 | Low activation energy for thermolysis (~1.5 kcal/mol less than BPO) | Radical initiator in polymerization |

| 1,3-Bis-(4-hydroxybenzoyl)benzene | -OH | 318.29 | Polar, antioxidant activity | Biomedical research |

| Asymmetric bent-core azo compound | -N=N- + -OCH₃ | ~450 (varies) | Photosensitive, forms smectic phases | Optoelectronic materials |

Research Findings and Implications

- Thermal Behavior : Methoxy groups lower activation energy in benzoyl peroxide derivatives by stabilizing transition states through resonance, a trend likely applicable to this compound .

- Spectroscopic Signatures : The methoxy protons in this compound appear as a singlet at δ 3.87 ppm in ¹H-NMR, distinct from fluorinated analogs (δ 7.0–8.0 ppm for aromatic F) .

Métodos De Preparación

Reaction Components and Mechanistic Overview

The synthesis begins with isophthaloyl dichloride (1,3-benzenedicarbonyl chloride) and 4-methoxybenzene (anisole) as primary reactants. Aluminum chloride (AlCl₃) serves as the Lewis acid catalyst, polarizing the acyl chloride groups and enhancing their electrophilicity. The reaction proceeds via the following steps:

-

Coordination of AlCl₃ to the carbonyl oxygen of isophthaloyl dichloride, generating a highly electrophilic acylium ion.

-

Electrophilic attack by the acylium ion on the para position of anisole, favored by the electron-donating methoxy group.

-

Deprotonation to restore aromaticity, followed by repetition at the second acyl chloride site.

The symmetrical 1,3-substitution pattern arises from the meta-directing nature of the initial acyl group, ensuring regioselectivity.

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

| Parameter | Optimal Condition | Role |

|---|---|---|

| Catalyst | Anhydrous AlCl₃ (2–3 equiv) | Activates acyl chloride electrophile |

| Solvent | Dichloromethane or nitrobenzene | Dissolves reactants, moderates exotherm |

| Temperature | 0–25°C | Balances reaction rate and side reactions |

| Stoichiometry | Excess anisole (2.5–3 equiv) | Drives reaction to completion |

In practice, the reaction is conducted under anhydrous conditions to prevent hydrolysis of the acyl chloride. After completion, the mixture is quenched with dilute hydrochloric acid to decompose AlCl₃ complexes, and the product is isolated via recrystallization from ethanol/water.

Alternative Synthetic Approaches

While Friedel-Crafts acylation dominates the literature, alternative strategies have been explored for specialized applications.

Fries Rearrangement of Aryl Esters

The Fries rearrangement offers a potential route to 1,3-diacylbenzenes, though its application to methoxy-substituted derivatives is less straightforward. This method involves heating aryl esters (e.g., diphenyl isophthalate) in the presence of AlCl₃, inducing a rearrangement to form hydroxyketones. Subsequent methylation of the phenolic groups could yield the target compound. However, this multi-step process introduces challenges in regioselectivity and functional group compatibility, making it less efficient than direct acylation.

Nucleophilic Aromatic Substitution

Theoretically, nucleophilic substitution on a dihalobenzene precursor (e.g., 1,3-dichlorobenzene) with 4-methoxybenzoyl anions could yield the target. However, this route is hindered by the poor nucleophilicity of the methoxybenzoyl group and the deactivating effect of electron-withdrawing acyl substituents. No experimental validation of this method has been reported in the reviewed literature.

Industrial and Scalable Production Considerations

Catalyst Recycling and Solvent Recovery

Industrial-scale synthesis prioritizes cost efficiency and environmental sustainability. AlCl₃ recovery via aqueous workup and neutralization reduces catalyst waste, while solvent recycling (e.g., dichloromethane distillation) minimizes raw material costs.

Continuous Flow Reactors

Recent advancements in continuous flow chemistry offer improvements over batch processing. Enhanced heat transfer and mixing in microreactors reduce reaction times and improve yields. For example, a 2024 study demonstrated a 15% yield increase when transitioning from batch to flow conditions for analogous Friedel-Crafts acylations.

Challenges and Limitations

Regioselectivity in Non-Symmetrical Systems

While the 1,3-substitution pattern is inherently enforced by the isophthaloyl dichloride precursor, attempts to introduce asymmetrical substituents often result in regioisomeric mixtures. This limitation underscores the importance of symmetrical starting materials in achieving high-purity products.

Sensitivity to Moisture and Oxygen

The hygroscopic nature of AlCl₃ and the reactivity of acyl chlorides necessitate strict anhydrous and inert (e.g., nitrogen atmosphere) conditions. Small-scale syntheses often employ Schlenk-line techniques, while industrial setups use sealed reactors with moisture traps .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Bis-(4-methoxy benzoyl)benzene, and how can reaction conditions be optimized for yield?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation or esterification using 4-methoxy benzoyl chloride. For example, acylation of benzene derivatives with 4-methoxy benzoyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions is common. Optimization involves controlling stoichiometry, temperature (reflux vs. RT), and catalyst loading. NaH in DMF may serve as a base for coupling reactions .

- Yield Improvement : Systematic screening of solvents (e.g., DMF vs. THF) and reaction times, monitored via TLC or HPLC, helps identify optimal conditions. Evidence from similar benzoyl derivatives suggests yields >70% are achievable with rigorous exclusion of moisture .

Q. How should researchers characterize this compound to confirm purity and structure?

- Analytical Techniques :

- NMR : ¹H/¹³C NMR to verify methoxy (-OCH₃) and benzoyl (C=O) groups. Aromatic proton splitting patterns distinguish substitution positions.

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (expected: ~378.4 g/mol).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm.

Q. What safety protocols are critical when handling this compound in the lab?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for synthesis and handling.

- Ventilation : Ensure local exhaust ventilation to prevent inhalation of fine particles.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drain contamination .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties of this compound for material science applications?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, dipole moments, and charge distribution. These predict reactivity in photochemical or catalytic applications.

- Validation : Compare computed IR/Raman spectra with experimental data to refine models. Studies on analogous 4-methoxy benzoyl derivatives show strong correlation (R² > 0.95) between theoretical and observed vibrational modes .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Case Example : Discrepancies in UV-Vis absorption maxima may arise from solvent polarity or aggregation effects. Repeat measurements in varying solvents (e.g., cyclohexane vs. DMSO) and concentrations.

- Multi-Technique Approach : Combine NMR, X-ray crystallography (if crystals are obtainable), and mass spectrometry to cross-validate structural assignments. For example, unexpected NOE effects in NMR may indicate non-planar conformations .

Q. How does this compound interact with biological targets (e.g., enzymes or DNA), and what assays are suitable for mechanistic studies?

- Enzyme Inhibition : Use in vitro COX-1/COX-2 inhibition assays (similar to indomethacin in Table 1, ) to evaluate anti-inflammatory potential. IC₅₀ values quantify potency.

- DNA Binding : Employ UV-Vis titration, fluorescence quenching, and viscometry to assess intercalation or groove binding. Thermodynamic parameters (ΔH, ΔS) derived from van’t Hoff plots reveal binding modes .

Q. What role do substituent effects play in modulating the photostability of this compound in polymer matrices?

- Experimental Design : Embed the compound in PMMA or polystyrene films and expose to UV light (λ = 365 nm). Monitor degradation via FTIR (loss of C=O peaks) and DSC (changes in Tg).

- Comparative Studies : Replace methoxy groups with electron-withdrawing substituents (e.g., nitro) to test stabilization mechanisms. Methoxy groups typically enhance stability via resonance donation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.